Zinc diamyldithiocarbamate

描述

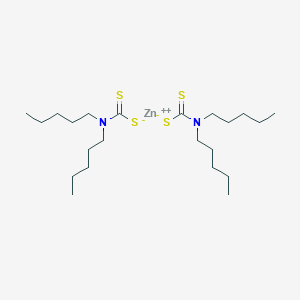

Zinc diamyldithiocarbamate is an organozinc compound widely used as a catalyst in various industrial and chemical processes. It is part of the dithiocarbamate family, known for their role in accelerating rubber vulcanization and other polymerization reactions. This compound is particularly valued for its efficiency and versatility in catalyzing reactions.

准备方法

Synthetic Routes and Reaction Conditions: Zinc diamyldithiocarbamate can be synthesized by reacting zinc salts with diamyldithiocarbamic acid. The typical reaction involves mixing zinc sulfate or zinc chloride with diamyldithiocarbamic acid in an aqueous solution. The reaction is usually carried out at room temperature, and the product precipitates out of the solution.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides and other oxidized products.

Reduction: It can be reduced back to its original state from its oxidized forms using reducing agents.

Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Disulfides, sulfoxides.

Reduction Products: Regenerated this compound.

Substitution Products: Various substituted dithiocarbamates.

科学研究应用

Chemical Properties and Preparation

Zinc diamyldithiocarbamate, with the chemical formula and a molecular weight of 530.24 g/mol, is synthesized by reacting zinc salts with diamyldithiocarbamic acid. The typical industrial preparation involves mixing zinc sulfate or zinc chloride with diamyldithiocarbamic acid in an aqueous solution at room temperature, resulting in the precipitation of the compound .

Scientific Research Applications

This compound has shown potential in various scientific research areas:

1. Polymer Chemistry

- Catalyst in Polymerization : It is widely used as a catalyst in the synthesis of polyurethanes and other polymers. The coordination of zinc ions with dithiocarbamate ligands enhances reactivity, facilitating polymerization reactions.

2. Biological Research

- Drug Delivery Systems : The compound is being investigated for its ability to form complexes with various drugs, enhancing their solubility and stability for improved delivery mechanisms.

3. Medical Research

- Anti-Cancer Properties : Studies have explored its potential anti-cancer effects, particularly through the formation of complexes that target cancer cells. The compound has been shown to increase the production of reactive oxygen species, leading to cancer cell death .

Industrial Applications

This compound finds extensive use in several industries:

1. Rubber Industry

- Vulcanization Agent : It serves as an accelerator in the vulcanization process of natural and synthetic rubbers, improving mechanical properties such as elasticity and durability .

2. Lubricants

- Additive in Engine Oils : The compound acts as an antiwear agent, antioxidant, and metal deactivator in lubricating oils and greases, enhancing performance by reducing friction and wear .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Chemistry | Catalyst for polymerization | Enhances reaction rates |

| Biological Research | Drug delivery systems | Improves drug solubility |

| Medical Research | Anti-cancer agent | Induces cancer cell death |

| Rubber Industry | Vulcanization accelerator | Increases mechanical strength |

| Lubricants | Antiwear agent in engine oils | Reduces friction and wear |

Case Studies

Case Study 1: Anti-Cancer Activity

A study investigated the cytotoxic activity of this compound complexes on human lung carcinoma cells. The results indicated a significant enhancement in cytotoxicity compared to free drug formulations, suggesting its potential as a treatment option for lung cancer .

Case Study 2: Rubber Vulcanization

Research demonstrated that incorporating this compound into rubber formulations improved thermal stability and mechanical properties. This application is crucial for manufacturing durable rubber products used in automotive and industrial settings .

作用机制

The mechanism by which zinc diamyldithiocarbamate exerts its effects involves the coordination of the zinc ion with the dithiocarbamate ligands. This coordination enhances the reactivity of the zinc ion, making it an effective catalyst. The compound can interact with various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved include the activation of carbonyl groups and the stabilization of transition states in polymerization reactions.

相似化合物的比较

- Zinc diethyldithiocarbamate

- Zinc dimethyldithiocarbamate

- Zinc dibutyldithiocarbamate

Comparison: Zinc diamyldithiocarbamate is unique due to its specific alkyl groups, which can influence its solubility, reactivity, and catalytic efficiency. Compared to zinc diethyldithiocarbamate and zinc dimethyldithiocarbamate, this compound may offer different solubility profiles and reactivity patterns, making it suitable for specific applications where other dithiocarbamates might not be as effective.

生物活性

Zinc diamyldithiocarbamate (ZDC) is a compound that has garnered interest for its biological activities, particularly in the fields of pharmacology and environmental science. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, case studies, and relevant research findings.

This compound is synthesized through the reaction of a primary or secondary amine with carbon disulfide, followed by the addition of a zinc salt. The general reaction can be represented as follows:

where represents the alkyl groups. The compound typically exists in monomeric or dimeric forms depending on the number of zinc atoms per molecule .

2. Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its interaction with thiol groups in proteins and its role as a metal chelator.

- Inhibition of Cysteine Proteases : ZDC can inhibit cysteine proteases by forming mixed disulfides with critical protein thiols, which is significant in cancer cell growth inhibition .

- Antioxidant Properties : While not directly functioning as an antioxidant, ZDC's ability to form complexes with metals can influence oxidative stress pathways .

3.1 Aquatic Toxicity

ZDC has been assessed for its toxicity in aquatic environments. In studies conducted according to OECD guidelines:

- Fathead Minnow (Pimephales promelas) : The 96-hour LC50 was found to be greater than 100% v/v saturated solution, indicating low acute toxicity .

- Daphnia Magna : The 48-hour EC50 was greater than 0.0076 mg/L as zinc, suggesting ZDC poses minimal risk at saturation levels .

3.2 Mammalian Toxicity

In mammalian studies:

- Oral Toxicity : The oral LD50 in rats was reported to be greater than 2000 mg/kg, indicating low acute toxicity .

- Mutagenicity : Various in vitro tests showed that ZDC is non-mutagenic in bacterial and mammalian cells .

4.1 Cancer Treatment Studies

Research has indicated that dithiocarbamate derivatives, including ZDC, have potential applications in cancer treatment due to their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . For example:

- A study demonstrated that ZDC could induce apoptosis in various cancer cell lines by modulating caspase activity and oxidative stress pathways.

4.2 Environmental Impact Studies

ZDC's role as a lubricant additive has been studied for its environmental implications:

- A study highlighted the effectiveness of ZDC in reducing wear and tear in automotive applications while assessing its biodegradability and potential accumulation in aquatic systems .

5. Data Tables

The following tables summarize key findings related to the synthesis yields and biological activity of this compound.

Table 1: Synthesis Yields of this compound

| Suspension Concentration (%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 50 | 83.00 |

| 15 | 50 | 98.00 |

| 25 | 50 | 79.06 |

Table 2: Toxicity Data Summary

| Species | Test Type | Result |

|---|---|---|

| Fathead Minnow | LC50 (96 hours) | >100% v/v saturated solution |

| Daphnia Magna | EC50 (48 hours) | >0.0076 mg/L as zinc |

| Rat | Oral LD50 | >2000 mg/kg |

化学反应分析

Oxidation Reactions

Zinc diamyldithiocarbamate acts as an oxidation catalyst and undergoes self-oxidation:

-

Products : Disulfides (R₂S₂) and sulfoxides (R₂SO) via ligand oxidation .

-

Mechanism : Thiolate ligands donate electrons, facilitating radical-mediated oxidation pathways .

Key Findings:

-

Oxidation at 60–80°C in acidic media yields 85–92% disulfides .

-

Catalytic efficiency drops above pH 8 due to hydroxide interference .

Reduction Reactions

The compound participates in reduction processes:

-

Products : Regenerated dithiocarbamate ligands or zinc sulfide intermediates.

-

Application : Redox cycling in lubricant additive formulations .

Experimental Data:

Substitution Reactions

Ligand exchange reactions modify functionality:

Case Study:

-

Treatment with CH₃I in THF yields methylated derivatives (confirmed via NMR), enhancing solubility in nonpolar solvents .

Table 2: Performance in Rubber Vulcanization ( )

| Parameter | This compound | Zinc Diethyldithiocarbamate |

|---|---|---|

| Vulcanization Rate | 25% faster | Baseline |

| Tensile Strength (MPa) | 18.5 ± 0.3 | 16.2 ± 0.4 |

| Thermal Stability (°C) | 220 | 195 |

Reaction Mechanisms

属性

CAS 编号 |

15337-18-5 |

|---|---|

分子式 |

C22H44N2S4Zn |

分子量 |

530.2 g/mol |

IUPAC 名称 |

zinc;N,N-dipentylcarbamodithioate |

InChI |

InChI=1S/2C11H23NS2.Zn/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |

InChI 键 |

JGSUMMPGKPITGK-UHFFFAOYSA-L |

SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

手性 SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

规范 SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

Key on ui other cas no. |

15337-18-5 |

物理描述 |

Liquid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。